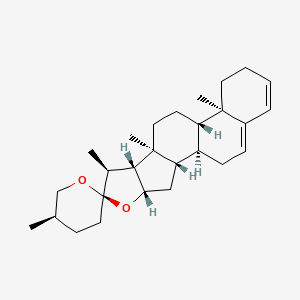
Diosgenin,dehydro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-delta3-diosgenin is a naturally occurring steroidal sapogenin, primarily derived from plants belonging to the Dioscoreaceae family This compound is structurally similar to diosgenin, a well-known precursor for the synthesis of various steroid hormones
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-delta3-diosgenin typically involves the extraction of diosgenin from plant sources, followed by chemical modifications. Diosgenin can be extracted using methods such as soxhlet extraction, heat reflux, ultrasonic-assisted extraction, and liquid-liquid extraction . The extracted diosgenin undergoes a series of chemical reactions, including deoxygenation and isomerization, to yield 3-Deoxy-delta3-diosgenin.
Industrial Production Methods: Industrial production of 3-Deoxy-delta3-diosgenin involves large-scale extraction of diosgenin from Dioscorea species, followed by chemical processing. The optimization of extraction parameters, such as solvent composition, solid-to-solvent ratio, particle size, time, and temperature, is crucial for maximizing yield . Advanced techniques like response surface methodology and artificial neural network modeling are employed to enhance the efficiency of the extraction process.
化学反应分析
Types of Reactions: 3-Deoxy-delta3-diosgenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to remove oxygen functionalities and introduce hydrogen atoms.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of 3-Deoxy-delta3-diosgenin. These derivatives exhibit enhanced biological activities and are used in pharmaceutical research.
科学研究应用
3-Deoxy-delta3-diosgenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Medicine: 3-Deoxy-delta3-diosgenin is explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the production of steroidal drugs and as a raw material for the synthesis of bioactive molecules.
作用机制
The mechanism of action of 3-Deoxy-delta3-diosgenin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the phosphatidylinositide-3 kinase (PI3K)/Akt pathway, extracellular signal-regulated kinase (ERK) pathway, and nuclear factor kappa B (NF-κB) pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation. By inhibiting these pathways, 3-Deoxy-delta3-diosgenin can reduce the proliferation of cancer cells, induce apoptosis, and suppress inflammation.
相似化合物的比较
3-Deoxy-delta3-diosgenin is structurally similar to other steroidal sapogenins such as diosgenin, dioscin, and yamogenin. it exhibits unique properties that distinguish it from these compounds:
属性
CAS 编号 |
1672-65-7 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-oxane] |
InChI |
InChI=1S/C27H40O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24H,6,9-16H2,1-4H3/t17-,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI 键 |
YEQBGJNMHDZXRG-ASBKZRTJSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



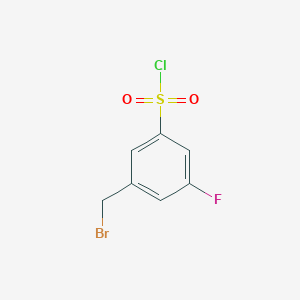
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
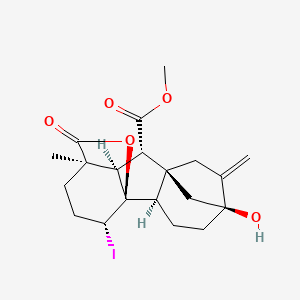
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
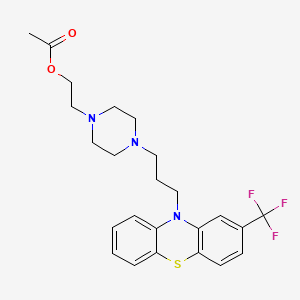

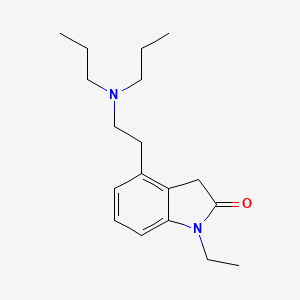
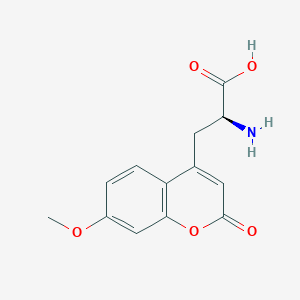
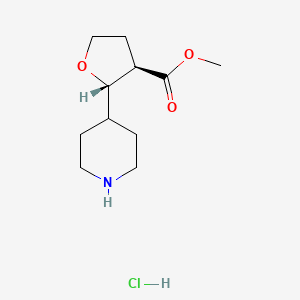
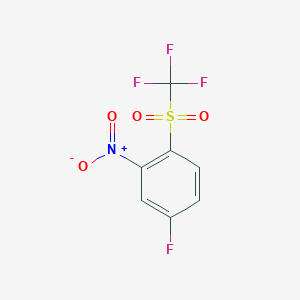
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
